Tert-butyl3-iminobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl3-iminobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to an iminobutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl3-iminobutanoate can be achieved through several methods. One common approach involves the reaction of tert-butyl esters with amines. For instance, a PCl3-mediated conversion of tert-butyl esters into esters and amides has been developed, which involves the formation of an acid chloride in situ, followed by reactions with alcohols or amines to afford the desired products . Another method involves the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using efficient and sustainable methods. The use of flow microreactors has been highlighted as a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl3-iminobutanoate undergoes various chemical reactions, including:
Substitution: It can undergo substitution reactions, such as the reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid to form tagged proteins.
Common Reagents and Conditions:
Oxidation: Bu4NI and tert-butyl hydroperoxide (TBHP) are commonly used reagents for oxidation reactions.
Major Products:
Scientific Research Applications
Tert-butyl3-iminobutanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl3-iminobutanoate involves its interaction with molecular targets and pathways. For instance, in biopharmaceutical formulations, tert-butyl alcohol (a related compound) interacts with proteins, potentially leading to protein denaturation due to its propensity to accumulate near positively charged residues . This interaction can affect the stability and recovery of proteins during freeze-drying processes.
Comparison with Similar Compounds
Tert-butyl3-iminobutanoate can be compared with other similar compounds, such as tert-butyl esters and tert-butyl peresters. These compounds share the tert-butyl group but differ in their functional groups and applications. For example:
Tert-butyl esters:
Tert-butyl peresters: Formed through oxidation reactions and used in the synthesis of allylic esters.
The uniqueness of this compound lies in its iminobutanoate moiety, which provides distinct chemical properties and applications compared to other tert-butyl-containing compounds.
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
tert-butyl 3-iminobutanoate |
InChI |
InChI=1S/C8H15NO2/c1-6(9)5-7(10)11-8(2,3)4/h9H,5H2,1-4H3 |
InChI Key |
BTPMGAPZISVFJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=N)CC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.